Ethanesulfonyl fluoride, pentafluoro-
Overview
Description
Ethanesulfonyl fluoride, pentafluoro- is a chemical compound with the molecular formula C2F6O2S. It is a member of the sulfonyl fluoride family, which are known for their applications in organic synthesis, chemical biology, drug discovery, and materials science . This compound is characterized by its high reactivity and stability, making it a valuable intermediate in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethanesulfonyl fluoride, pentafluoro- typically involves the fluorination of ethanesulfonyl chloride. One common method is the direct fluorination using sulfuryl fluoride gas (SO2F2) or other solid reagents such as FDIT and AISF . The reaction conditions often require controlled temperatures and the presence of a catalyst to facilitate the fluorination process.
Industrial Production Methods
Industrial production of ethanesulfonyl fluoride, pentafluoro- involves large-scale fluorination processes. These processes are designed to ensure high yield and purity of the final product. The use of advanced fluorination techniques and equipment is essential to achieve efficient production while minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions
Ethanesulfonyl fluoride, pentafluoro- undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl fluoride group is replaced by other nucleophiles.
Oxidation and Reduction: Although less common, it can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions with ethanesulfonyl fluoride, pentafluoro- include nucleophiles such as amines and alcohols. The reactions typically occur under mild to moderate temperatures and may require the presence of a base to facilitate the substitution process.
Major Products Formed
The major products formed from reactions involving ethanesulfonyl fluoride, pentafluoro- depend on the type of nucleophile used. For example, reactions with amines can produce sulfonamides, while reactions with alcohols can yield sulfonate esters.
Scientific Research Applications
Ethanesulfonyl fluoride, pentafluoro- has a wide range of applications in scientific research:
Biology: In chemical biology, it is employed to modify biomolecules and study enzyme mechanisms.
Industry: It is used in the production of advanced materials, including polymers and coatings, due to its high reactivity and stability.
Mechanism of Action
The mechanism of action of ethanesulfonyl fluoride, pentafluoro- involves its ability to form strong covalent bonds with nucleophiles. This reactivity is attributed to the presence of the highly electronegative fluorine atoms, which enhance the electrophilic nature of the sulfonyl fluoride group. The compound can target specific molecular pathways by modifying key functional groups in biomolecules, thereby altering their activity and function .
Comparison with Similar Compounds
Similar Compounds
Ethenesulfonyl fluoride: Another sulfonyl fluoride compound with similar reactivity but different structural properties.
1,1,2,2,2-pentafluoroethanesulfonyl fluoride: A closely related compound with similar applications in organic synthesis and materials science.
Uniqueness
Ethanesulfonyl fluoride, pentafluoro- is unique due to its high fluorine content, which imparts exceptional stability and reactivity. This makes it particularly valuable in applications requiring robust chemical intermediates and reagents.
Properties
IUPAC Name |
1,1,2,2,2-pentafluoroethanesulfonyl fluoride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2F6O2S/c3-1(4,5)2(6,7)11(8,9)10 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUZCVRZJGRPWJZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)S(=O)(=O)F)(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2F6O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0059873 | |
Record name | Pentafluoro ethanesulfonyl fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0059873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
354-87-0 | |
Record name | 1,1,2,2,2-Pentafluoroethanesulfonyl fluoride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=354-87-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethanesulfonyl fluoride, 1,1,2,2,2-pentafluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000354870 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethanesulfonyl fluoride, 1,1,2,2,2-pentafluoro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Pentafluoro ethanesulfonyl fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0059873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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